molecular formula C15H18N2O5S2 B2894732 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate CAS No. 1203279-22-4

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate

Cat. No. B2894732
CAS RN: 1203279-22-4
M. Wt: 370.44
InChI Key: OBZXNSMVYKXCOA-UHFFFAOYSA-N
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Description

The compound is composed of several functional groups including a thiophen-2-yl group, an isoxazole ring, a methylsulfonyl group, and a piperidine ring . Each of these groups contributes to the overall properties of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The thiophen-2-yl group, isoxazole ring, methylsulfonyl group, and piperidine ring each contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. Isoxazoles, for example, have been shown to undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isoxazole ring and the thiophen-2-yl group could potentially impact the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

Antibacterial and Anticancer Agents

A number of studies have focused on the synthesis of derivatives bearing the piperidine nucleus, which are evaluated for their biological activities. For example, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to talented antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, compounds with the piperidine-4-carboxylic acid ethyl ester appended to 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, indicating the potential of these structures in developing therapeutic agents (Rehman et al., 2018).

Antimicrobial Activity

Another study synthesized S-substituted derivatives of 5-[1-(4-nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol and evaluated them for antibacterial activity against several bacterial strains, showcasing the antimicrobial potential of such compounds (Iqbal et al., 2017).

Chemoselective Synthesis and Insecticidal Activity

Research into chemoselective nucleophilic chemistry of isoxazoles, such as the preparation of derivatives of 5-thioalkylisoxazoles, indicates a route for synthesizing novel compounds with potential insecticidal activity. This showcases the versatility of isoxazole-based compounds in synthesizing bioactive molecules (Balasubramaniam et al., 1990).

Enzyme Inhibition and Molecular Docking Studies

The synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and their evaluation against butyrylcholinesterase (BChE) enzyme, complemented by molecular docking studies, highlight the application of such compounds in understanding enzyme inhibition mechanisms and developing potential therapeutics (Khalid et al., 2016).

properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-methylsulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S2/c1-24(19,20)17-6-4-11(5-7-17)15(18)21-10-12-9-13(22-16-12)14-3-2-8-23-14/h2-3,8-9,11H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZXNSMVYKXCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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